molecular formula C9H12N2 B2411076 4-(Azetidin-1-yl)aniline CAS No. 344405-51-2

4-(Azetidin-1-yl)aniline

Cat. No.: B2411076
CAS No.: 344405-51-2
M. Wt: 148.209
InChI Key: UWVKFAPNLNOQOF-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)aniline is an organic compound with the molecular formula C9H12N2. It features an aniline moiety substituted with an azetidine ring at the para position.

Scientific Research Applications

4-(Azetidin-1-yl)aniline has several applications in scientific research:

Safety and Hazards

The safety data sheet for aniline, a compound structurally similar to 4-(Azetidin-1-yl)aniline, indicates that it is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Azetidines, including 4-(Azetidin-1-yl)aniline, have been the focus of recent research due to their unique reactivity driven by considerable ring strain . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)aniline typically involves the reaction of aniline with azetidine under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)aniline involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other functional groups, allowing the compound to inhibit enzymes or bind to receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-1-yl)aniline is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents .

Properties

IUPAC Name

4-(azetidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKFAPNLNOQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344405-51-2
Record name 4-(azetidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% Pd/C (70 mg) was added to a solution of 1-(4-nitrophenyl)azetidine (0.7 g, 3.9 mmol) in EtOH (15 mL) at r.t. under N2. After stirring under 50 psi H2 overnight, the reaction mixture was filtered through Celite and concentrated to give 580 mg (99%) of the title compound as a brown oil. [M+H] Calc'd for C9H12N2, 149. Found, 149.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
99%

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